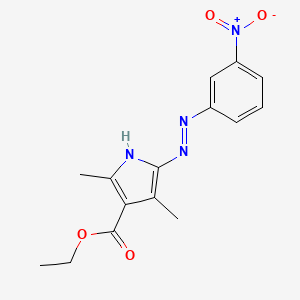

(E)-ethyl 3,5-dimethyl-2-(2-(3-nitrophenyl)hydrazono)-2H-pyrrole-4-carboxylate

Description

This compound is a hydrazone-functionalized pyrrole derivative characterized by a 3-nitrophenyl hydrazone group attached to a 2H-pyrrole core. The (E)-configuration at the hydrazone double bond is critical for its stereoelectronic properties. The pyrrole ring is substituted with methyl groups at positions 3 and 5 and an ethyl carboxylate at position 2. The 3-nitrophenyl substituent introduces strong electron-withdrawing effects, influencing reactivity and spectral behavior.

Properties

IUPAC Name |

ethyl 2,4-dimethyl-5-[(3-nitrophenyl)diazenyl]-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4/c1-4-23-15(20)13-9(2)14(16-10(13)3)18-17-11-6-5-7-12(8-11)19(21)22/h5-8,16H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSZWPWKZFGALG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)N=NC2=CC(=CC=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3,5-dimethyl-2-(2-(3-nitrophenyl)hydrazono)-2H-pyrrole-4-carboxylate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of Substituents: The ethyl and dimethyl groups are introduced through alkylation reactions using appropriate alkyl halides.

Formation of the Hydrazono Group: The hydrazono group is formed by reacting the pyrrole derivative with 3-nitrophenylhydrazine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3,5-dimethyl-2-(2-(3-nitrophenyl)hydrazono)-2H-pyrrole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazono group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted hydrazones.

Scientific Research Applications

(E)-ethyl 3,5-dimethyl-2-(2-(3-nitrophenyl)hydrazono)-2H-pyrrole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-ethyl 3,5-dimethyl-2-(2-(3-nitrophenyl)hydrazono)-2H-pyrrole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also induce oxidative stress by generating reactive oxygen species, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of hydrazone-functionalized heterocycles. Below is a comparative analysis with structurally or functionally related compounds, focusing on substituents, synthetic pathways, and physicochemical properties.

Key Findings:

Electronic Effects of Substituents The 3-nitrophenyl group in the target compound enhances electron deficiency at the hydrazone moiety compared to 4-fluorophenyl (moderate electron-withdrawing) or 3-aminophenyl (electron-donating) analogs. This affects UV-Vis absorption and redox behavior . 2,4-Dinitrophenyl hydrazones (e.g., ) exhibit stronger electron withdrawal than 3-nitrophenyl analogs, leading to higher melting points and distinct IR signatures (e.g., C≡N stretch at 2190 cm⁻¹) .

Synthetic Efficiency

- Yields for hydrazone derivatives vary widely (45–60%), influenced by steric hindrance (e.g., naphthyl groups in ) or competing side reactions (e.g., in multi-step pyrrole syntheses ).

Structural Diversity Pyrrole vs. Cyclohexanedione Cores: Pyrrole-based hydrazones (e.g., target compound) exhibit planar aromatic systems conducive to π-stacking, whereas cyclohexanedione derivatives (e.g., ) adopt non-planar conformations, altering solubility and reactivity.

Applications and Reactivity The ethyl carboxylate group in the target compound enhances solubility in polar solvents, contrasting with trifluoromethylphenyl derivatives (e.g., ), which are more lipophilic . 3-Aminophenyl-substituted pyrroles (e.g., ) may serve as intermediates for further functionalization (e.g., amidation or cross-coupling), whereas nitro-substituted analogs are less reactive toward nucleophiles.

Computational Insights (DFT Studies):

Though direct DFT data for the target compound is absent, studies on analogous systems highlight:

Biological Activity

(E)-ethyl 3,5-dimethyl-2-(2-(3-nitrophenyl)hydrazono)-2H-pyrrole-4-carboxylate is a synthetic organic compound belonging to the hydrazone class, characterized by its unique pyrrole ring structure. This compound has attracted attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 278.27 g/mol

The structure features a hydrazono group attached to a pyrrole ring, which is known to influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazono group allows for hydrogen bonding and interactions with enzymes and receptors, potentially modulating their activity. Furthermore, metabolic transformations may lead to the formation of active metabolites that exert biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Bacillus subtilis | 10 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

The structure-activity relationship (SAR) analysis indicates that the presence of the nitrophenyl group enhances its cytotoxicity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Organic Chemistry Research evaluated the antimicrobial efficacy of several hydrazone derivatives, including this compound. The results confirmed its broad-spectrum antimicrobial activity, particularly against resistant strains of bacteria.

- Anticancer Research : In a separate study published in MDPI, this compound was tested against multiple cancer cell lines. The findings indicated that it significantly inhibited cell proliferation and induced apoptosis in MCF-7 cells through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.